molecular formula C9H7F3N2O B13071895 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B13071895
M. Wt: 216.16 g/mol
InChI Key: GBZDPVJTMCCWHW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a bicyclic heteroaromatic compound featuring a naphthyridinone core substituted with a trifluoromethyl (-CF₃) group at position 6. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-6-5(4-14-7)1-2-13-8(6)15/h3-4H,1-2H2,(H,13,15)

InChI Key

GBZDPVJTMCCWHW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NC=C21)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the use of visible light to generate trifluoromethyl radicals, which then react with the naphthyridine precursor . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents for other transformations. Major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, allowing it to interact effectively with biological molecules. The pathways involved in its action depend on the specific application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Key Implications :

  • The electron-withdrawing nature of -CF₃ may enhance hydrogen-bond acceptor strength, influencing target binding affinity .
  • The chloro derivative is more synthetically accessible, as evidenced by its commercial sourcing .
2.2. Core Structure Variations: Dihydroquinoline Derivatives

Patents describe 7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl derivatives (e.g., Example 78 in ), which share the -CF₃ substituent but feature a monocyclic quinoline core instead of the bicyclic naphthyridinone.

Property Naphthyridinone Core Quinoline Core
Aromatic System Bicyclic (pyridine + pyridone) Monocyclic (benzene + pyridine)
Conformational Rigidity Higher (rigid fused rings) Lower (single-ring flexibility)
Bioactivity Potential kinase/CNS targeting Broader medicinal applications

Key Implications :

  • The naphthyridinone’s rigidity may improve selectivity for specific biological targets compared to flexible quinoline derivatives .
  • Quinoline derivatives are more extensively studied, but naphthyridinones offer unexplored pharmacological niches .

Research Findings and Data Gaps

  • Synthetic Routes: Both the trifluoromethyl and chloro naphthyridinones likely derive from nucleophilic substitution or cross-coupling reactions, but specific protocols for the -CF₃ variant remain undisclosed in public literature (patent-protected) .
  • Biological Data: No direct activity data for the trifluoromethyl naphthyridinone are available in the provided evidence. However, analogous -CF₃-substituted quinolines exhibit enhanced metabolic stability and target engagement, suggesting similar benefits for the naphthyridinone derivative .

Biological Activity

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound belonging to the naphthyridine family. Its structure features a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 216.16 g/mol
  • Structural Characteristics : The presence of a carbonyl group and a trifluoromethyl moiety enhances lipophilicity and metabolic stability, making the compound an attractive candidate for drug development.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The trifluoromethyl group is known for enhancing the interaction with biological targets due to its electron-withdrawing properties.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
6-Benzyl-5,6,7,8-tetrahydro-1H-naphthyridin-2-oneAnticancer properties
4-Iodo-2,7-naphthyridin-1(2H)-oneHigher reactivity in cancer models
7-Fluoro-1,5-naphthyridin-2(1H)-oneAntimicrobial activity
6-Bromo-2,3-dihydro-1H-[1,8]naphthyridin-4(1H)-oneNeuroprotective effects

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance:

  • Inhibition of Phosphodiesterases (PDEs) : Compounds similar to this naphthyridine have shown potential in inhibiting PDEs, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
  • Synthetic Lethality in Cancer : Recent studies suggest that this compound may act synergistically with other therapeutic agents to enhance their efficacy against cancer cells by targeting specific pathways involved in DNA repair mechanisms .

Study on Anticancer Activity

A study conducted on a series of naphthyridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect was attributed to the compound's ability to modulate reactive oxygen species (ROS) levels and enhance mitochondrial function .

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